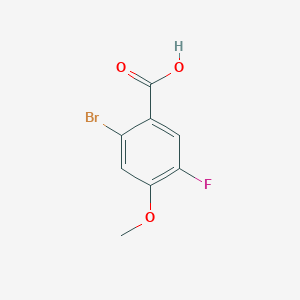

2-Bromo-5-fluoro-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-fluoro-4-methoxybenzoic acid is a compound that is structurally related to various brominated benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, these papers discuss closely related compounds that can provide insights into the chemical behavior and properties that might be expected from this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate involved bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification, starting from 4-bromo-2-fluorotoluene . This suggests that a similar approach could be taken for the synthesis of this compound, with appropriate modifications to introduce the fluoro and carboxylic acid functional groups.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine, which can participate in various intermolecular interactions. For example, 4-bromo-3,5-di(methoxy)benzoic acid displays type II Br…Br interactions, as well as Br…π and weak H-bonding interactions . These interactions are crucial in determining the crystal packing and overall stability of the compound. The presence of a fluoro substituent in this compound would likely influence these interactions due to the high electronegativity of fluorine.

Chemical Reactions Analysis

Brominated benzoic acids can undergo nucleophilic substitution reactions, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacted with various nucleophiles to yield substituted derivatives . The bromine atom in this compound could similarly be reactive towards nucleophiles, potentially allowing for the synthesis of a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be quite diverse. For example, the crystal structure of 2-bromoacetoxybenzoic acid revealed a close structural analogy to aspirin, with a twisted carboxylic acid moiety and a rotationally disordered bromine atom . The thermal properties of lanthanide complexes with 2-bromo-5-methoxybenzoic acid were studied, showing solid-solid phase transitions . These studies indicate that the physical properties such as melting points and phase transitions can be significantly influenced by the molecular structure and the presence of substituents.

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Bromo-5-fluoro-4-methoxybenzoic acid serves as an important intermediate in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of methyl 4-bromo-2-methoxybenzoate through bromination and hydrolysis processes, highlighting its role in producing highly pure chemical intermediates (Chen Bing-he, 2008). Moreover, the compound's utility is evident in drug discovery, where it acts as a key intermediate, emphasizing the efficiency improvements in medicinal chemistry laboratories by optimizing synthetic routes (K. Nishimura & T. Saitoh, 2016).

Crystallographic Studies and Molecular Interactions

In crystallography, the influence of methoxy-substituents on the strength of halogen bonds in bromobenzoic acid derivatives, including this compound, demonstrates the compound's significance in understanding molecular interactions and structural properties. This research offers insights into the dimeric units linked via type II halogen bonds, contributing to the broader knowledge of crystal packing and molecular geometry (Pablo A. Raffo et al., 2016).

Pharmaceutical Applications

The compound is instrumental in the pharmaceutical industry, particularly in the synthesis of intermediates for medications like amisulpride. This application underscores the compound's versatility and its role in producing various pharmaceutical agents through complex synthetic pathways, demonstrating the importance of this compound in the development of therapeutic compounds (Wang Yu, 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that bromine and fluorine atoms in organic compounds can form strong interactions with proteins, potentially altering their function . The methoxy group might also influence the compound’s interaction with its targets .

Biochemical Pathways

Benzoic acid derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It’s known that the presence of halogens (like bromine and fluorine) and methoxy groups in a molecule can influence its pharmacokinetic properties .

Result of Action

The compound’s interactions with its targets could potentially lead to changes in cellular function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-methoxybenzoic acid . For instance, the compound’s stability could be affected by storage conditions .

properties

IUPAC Name |

2-bromo-5-fluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCCDIYCLMPSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64695-99-4 |

Source

|

| Record name | 2-bromo-5-fluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)

![N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2538620.png)

![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)

![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)

![(1R,5S)-N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2538634.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2538635.png)